Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate

LogP lipophilicity drug-likeness

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (CAS 153780-28-0) is a fully aromatic, fused bicyclic heterocycle composed of a pyrrole ring annulated to a pyrazine ring, bearing an ethyl ester at the 3-position. With a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol, this compound serves as a versatile synthetic intermediate within the pyrrolopyrazine family.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 153780-28-0
Cat. No. B172863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyrrolo[1,2-a]pyrazine-3-carboxylate
CAS153780-28-0
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC=C2C=N1
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-12-5-3-4-8(12)6-11-9/h3-7H,2H2,1H3
InChIKeyZOBLABAFRMQDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Pyrrolo[1,2-a]pyrazine-3-carboxylate: A Key Ester Building Block for the Privileged Pyrrolopyrazine Scaffold — Sourcing, Purity, and Procurement-Ready Specifications


Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (CAS 153780-28-0) is a fully aromatic, fused bicyclic heterocycle composed of a pyrrole ring annulated to a pyrazine ring, bearing an ethyl ester at the 3-position. With a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol, this compound serves as a versatile synthetic intermediate within the pyrrolopyrazine family [1]. Its ethyl ester group confers a computed LogP of 0.94, positioning it as a lipophilic variant suitable for downstream derivatization in medicinal chemistry and materials science . Commercially, it is available from multiple vendors at purities typically ≥95% (e.g., AKSci 95%, Fluorochem 97%, MolCore 98%), ensuring procurement flexibility for research laboratories .

Why Ethyl Pyrrolo[1,2-a]pyrazine-3-carboxylate Cannot Be Replaced by Generic Pyrrolopyrazine Analogs: Physicochemical and Synthetic Divergence


The pyrrolo[1,2-a]pyrazine scaffold is a privileged chemotype in drug discovery, with derivatives reported as TSPO ligands (anxiolytic), anticonvulsants, kinase inhibitors, and antifungals [1][2]. However, biological activity and synthetic tractability are exquisitely sensitive to the nature and position of substituents. For example, the ethyl ester at C-3 provides a LogP of 0.94, which is approximately 0.50 units higher than the corresponding carboxylic acid (LogP 0.44), conferring enhanced membrane permeability and organic solubility . Replacing the ethyl ester with a methyl ester (MW 176.17 g/mol) alters both the steric profile and the leaving-group properties during hydrolysis or transesterification, potentially changing reaction kinetics in subsequent synthetic steps [3]. Furthermore, the fully aromatic ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is structurally distinct from octahydro-pyrrolo[1,2-a]pyrazine derivatives used as proline mimetics (e.g., T-3256336), which contain a saturated bicyclic core and exhibit entirely different conformational preferences and target-binding profiles [4]. These physicochemical and structural differences mean that generic substitution within the pyrrolopyrazine class is not scientifically valid without re-optimization of the synthetic route or biological assay.

Quantitative Differentiation of Ethyl Pyrrolo[1,2-a]pyrazine-3-carboxylate: Head-to-Head and Cross-Study Evidence Against Closest Analogs


Lipophilicity Advantage: Ethyl Ester vs. Carboxylic Acid LogP Differential

Computed LogP data from a single vendor (Fluorochem) reveal a substantial 0.50-unit difference between ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (LogP 0.9382) and the corresponding carboxylic acid (LogP 0.4355) . This difference places the ethyl ester in a more favorable lipophilicity range for passive membrane permeation, consistent with Lipinski's guidelines, while the carboxylic acid falls below the typical LogP optimum for oral bioavailability (LogP ~1-3) [1].

LogP lipophilicity drug-likeness membrane permeability

Purity-Driven Procurement Reliability: Multivendor 95–98% Assay Range for the Ethyl Ester

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is supplied at purities of 95% (AKSci), 97% (Fluorochem), and NLT 98% (MolCore) across multiple vendors, establishing a reliable procurement specification . In contrast, the methyl ester analog (methyl pyrrolo[1,2-a]pyrazine-3-carboxylate, CAS 1300034-27-8) is less widely catalogued with explicit purity specifications, and the carboxylic acid (CAS 588720-53-0) is priced at a premium (e.g., £142.00/50 mg at Fluorochem) despite its lower LogP and less favorable handling for many coupling reactions .

purity quality control building block reproducibility

Synthetic Versatility: Ester Handle Enables Direct Amidation vs. Acid Requiring Activation

The ethyl ester moiety serves as a direct precursor to carboxamide derivatives without additional activation steps, as demonstrated in the synthesis of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamide TSPO ligands [1]. In that study, compounds such as 1a and 1b exhibited anxiolytic-like activity in vivo with TSPO binding affinities (Ki ~5.2 × 10⁻⁸ M for GML-1) [2]. While these studies employed the carboxamide derivatives rather than the ester itself, the ethyl ester is the logical penultimate intermediate for generating such amide libraries. In contrast, the methyl ester requires more forcing conditions for transesterification or aminolysis due to reduced leaving-group ability, and the carboxylic acid necessitates coupling reagents (e.g., HATU, EDC), adding cost and purification complexity [3].

amide synthesis synthetic intermediate medicinal chemistry SAR exploration

Conformational Rigidity Advantage: Aromatic Core vs. Saturated Octahydro Analogs for Target Preorganization

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate possesses a fully aromatic bicyclic core, in contrast to octahydropyrrolo[1,2-a]pyrazine derivatives (e.g., T-3256336) which exist in an equilibrium of chair and boat conformers [1]. The planar, conjugated π-system of the aromatic core restricts rotational degrees of freedom, potentially enhancing binding affinity through entropic preorganization for flat, π-stacking binding pockets (e.g., kinase ATP sites) [2]. Octahydro derivatives have demonstrated high potency at protein-protein interaction targets (e.g., IAP proteins: IC₅₀ = 1.3 nM for cIAP1, 200 nM for XIAP) by functioning as proline mimetics, but their conformational flexibility can lead to off-target interactions [3]. The aromatic core of the ethyl ester is structurally orthogonal to these saturated scaffolds, making it a preferred starting point for targets requiring π-stacking interactions rather than proline mimicry.

conformational restriction bioisostere scaffold hopping target selectivity

Procurement-Driven Application Scenarios for Ethyl Pyrrolo[1,2-a]pyrazine-3-carboxylate: Where the Evidence Supports Prioritization


Lead-Optimization Programs Targeting CNS-Penetrant TSPO Ligands

The established LogP of 0.94 for ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate positions it as a suitable core for synthesizing TSPO ligand libraries, where moderate lipophilicity is desirable for blood-brain barrier permeation. Direct aminolysis of the ethyl ester yields 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides, with literature-validated compounds (e.g., GML-1, Ki = 5.2 × 10⁻⁸ M) demonstrating anxiolytic activity in vivo [1][2].

Kinase Inhibitor Fragment-Based Screening and Scaffold-Hopping

The planar, aromatic, and hydrogen-bond-accepting nature of the pyrrolo[1,2-a]pyrazine core makes it an attractive fragment for ATP-competitive kinase inhibitors. Its conformational rigidity (compared to saturated octahydro analogs) favors binding to flat kinase hinge regions, and the ethyl ester provides a vector for rapid elaboration of focused libraries [3].

Synthetic Methodology Development Using Gold-Catalyzed Cyclization

Published synthetic routes to pyrrolo[1,2-a]pyrazines employ gold-catalyzed cyclization of pyrazole-alkyne intermediates followed by NaH-mediated final cyclization—a methodology applicable to the preparation of ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate. The compound serves as both a substrate for and a product of these catalytic methods, making it a useful benchmark substrate for reaction optimization studies .

Antifungal Agent Development Leveraging the Pyrrolopyrazine Pharmacophore

The pyrrolo[1,2-a]pyrazine scaffold has demonstrated potent antifungal activity against multidrug-resistant Candida species, with certain derivatives achieving MIC₉₀ values as low as 0.032 µg/mL—4- to 250-fold more potent than reference drugs [4]. Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate, as a versatile ester intermediate, is well-suited for generating derivative libraries to explore SAR around this antifungal pharmacophore.

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